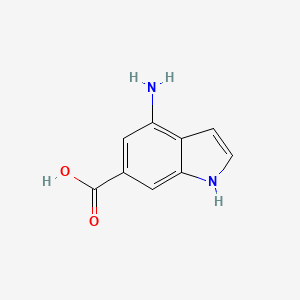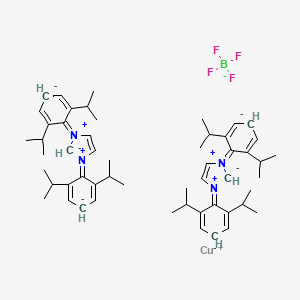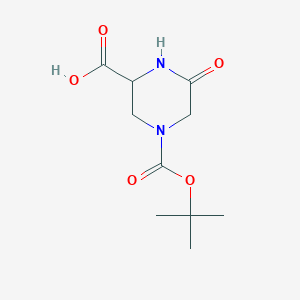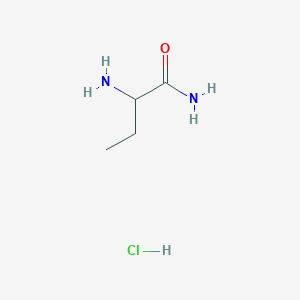
6-Isothiocyanatoquinoline
説明
6-Isothiocyanatoquinoline is a bioactive compound with the molecular formula C10H6N2S . It is used in various applications due to its bioactive properties.
Synthesis Analysis
The synthesis of isothiocyanates, which this compound is a type of, has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
科学的研究の応用
Antimalarial Properties
8-Aminoquinolines, a class related to 6-Isothiocyanatoquinoline, have been pivotal in the treatment of latent malaria, offering significant insights into clinical and public health practices. The technical genesis and evolution of 8-aminoquinoline therapy reveal a history of revolutionary scientific discoveries, including their use in combating malaria relapses. These compounds have been instrumental in the fight against endemic malaria, though they have also been associated with hemolytic toxicity in certain patients (Baird, 2019).
Anticancer Applications
Research on compounds similar to this compound, such as indenopyrazoles and isoquinoline alkaloids, has shown promising antiproliferative activity against human cancer cells. Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as potential tubulin polymerization inhibitors, indicating a significant role in cancer therapy (Minegishi et al., 2015).
DNA Interaction and Drug Design
Isoquinoline alkaloids, including structures related to this compound, are vital in biomedical research and drug design due to their potential anticancer properties. Their interaction with nucleic acids, specifically DNA, has been a subject of extensive study. This interaction offers a pathway for developing new therapeutic agents with improved specificity and efficacy (Bhadra & Kumar, 2011).
Inhibitory Effects in Tumor Development
The isoquinoline derivative 6(5H)-phenanthridinone, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has shown marked inhibitory effects in tumor-cell development. This compound, when associated with antineoplastic drugs, leads to a significant reduction in tumor cell proliferation, highlighting its potential as a therapeutic agent in cancer treatment (Weltin et al., 1994).
特性
IUPAC Name |
6-isothiocyanatoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBLQDZQOWPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=S)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


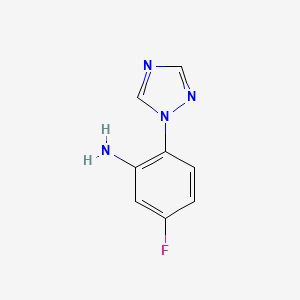
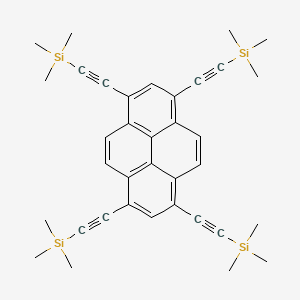
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
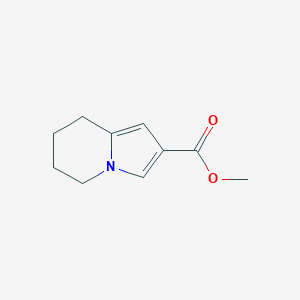

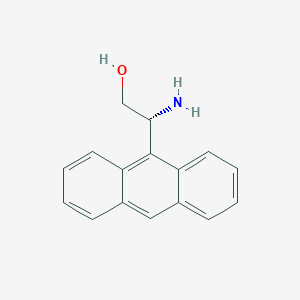

![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)
